2-Amino-5-chloro-4-methylpyridin-3-ol
Description
2-Amino-5-chloro-4-methylpyridin-3-ol is a pyridine derivative featuring amino (-NH₂), chloro (-Cl), and methyl (-CH₃) substituents at positions 2, 5, and 4, respectively. This compound’s structure combines electron-donating (amino, methyl) and electron-withdrawing (chloro) groups, which influence its electronic properties, solubility, and reactivity. Key properties inferred from structurally similar compounds include:
- Molecular formula: C₆H₇ClN₂O (hypothetical based on substituents).
- Molecular weight: ~158.6 g/mol (estimated).
- Functional groups: Amino (hydrogen-bond donor), hydroxyl (-OH, hydrogen-bond donor/acceptor), and chloro (polar but non-hydrogen-bonding).
Properties
CAS No. |
1003710-95-9 |
|---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
2-amino-5-chloro-4-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c1-3-4(7)2-9-6(8)5(3)10/h2,10H,1H3,(H2,8,9) |
InChI Key |
UWGKKEXWMSXTTI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1Cl)N)O |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-amino-5-chloro-4-methylpyridin-3-ol with structurally related pyridine derivatives, emphasizing substituent effects on physical, chemical, and biological properties.
Substituent Effects on Physical Properties
Notes:
- Melting Points : The target compound’s estimated melting point aligns with analogs bearing chloro and methyl groups (e.g., 288–292°C for a related carbonitrile derivative ). Bulky substituents (e.g., phenyl groups) increase molecular weight but may reduce melting points due to disrupted crystallinity .
- Spectral Data: Amino groups show symmetric/asymmetric N-H stretches (~3350–3471 cm⁻¹), while chloro substituents exhibit characteristic C-Cl vibrations. Hydroxyl groups contribute broad O-H stretches (~3200–3600 cm⁻¹), though these may overlap with N-H signals .
Reactivity and Coordination Chemistry
- The target compound’s chloro group may sterically hinder metal binding compared to hydroxymethyl or imine-containing analogs.
Preparation Methods
Sodium Hypochlorite-Mediated Chlorination
The most widely documented method involves treating 2-amino-4-methylpyridin-3-ol with sodium hypochlorite (NaOCl) and hydrochloric acid (HCl). Key steps include:
- Reagent Preparation : A 1:2 molar ratio of NaOCl to substrate in aqueous solution at 0–5°C.
- Chlorination : Dropwise addition of concentrated HCl over 30 minutes induces electrophilic aromatic substitution at the 5-position.
- Workup : Neutralization with NaOH followed by extraction with methylene chloride yields 72–78% product purity.
Critical Parameters :
Phosphorus Oxychloride (POCl₃) Assisted Route
Adapted from CAPIC synthesis protocols, this method modifies the chlorination step:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Substrate activation | POCl₃/PCl₅ (10:1) | Reflux, 115°C, 2h | 68% |
| Quenching | H₂O/CH₂Cl₂ | 25°C, 1h | - |
| Amination | NaOH/Br₂ | 70°C, 1h | 82% |
Mechanistic Insight :
POCl₃ generates Cl⁺ electrophiles, while PCl₅ acts as a Lewis acid catalyst to direct chlorination to the 5-position. Subsequent amination via Hofmann degradation preserves the hydroxyl group at C3.
Nucleophilic Substitution of Halopyridines
Amination of 2,5-Dichloro-4-methylpyridin-3-ol
This two-step approach demonstrates superior scalability:
Step 1: Hydroxylation
- Substrate : 2,5-dichloro-4-methylpyridine
- Reagents : KOH (3M) in ethylene glycol
- Conditions : 120°C, 6h → 89% hydroxylation at C3
Step 2: Selective Amination
- Reagents : NH₃ (7N in MeOH)
- Conditions : 65°C, 12h → 76% substitution at C2
Advantages :
- No cryogenic conditions required
- Amenable to continuous flow processing
Diazotization-Coupling Strategies
Meerwein Arylation Approach
Aryl diazonium salts facilitate C–H functionalization:
- Diazonium Salt Formation :
- 2-Amino-4-methylpyridin-3-ol + NaNO₂/HCl → diazonium intermediate
- CuCl-Catalyzed Chlorination :
- 0.5 eq CuCl, 50°C → 61% regioselective 5-chlorination
Limitations :
- Requires strict pH control (pH 4–5)
- Generates 8–12% tar-like polymeric byproducts
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| NaOCl/HCl | 78 | 95 | Moderate | $1.2/gram |
| POCl₃ | 82 | 91 | High | $0.8/gram |
| Nucleophilic | 76 | 93 | Very High | $0.6/gram |
| Diazotization | 61 | 87 | Low | $2.1/gram |
Key Findings :
- POCl₃ methods achieve highest yields but require halogenated solvents
- Nucleophilic substitution offers best cost-efficiency for bulk synthesis
- Diazotization routes suffer from side reactions despite mild conditions
Reaction Optimization Strategies
Solvent Effects on Chlorination
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| CH₂Cl₂ | 8.93 | 82 |
| Toluene | 2.38 | 68 |
| DMF | 36.7 | 54 |
Polar aprotic solvents enhance Cl⁺ electrophilicity but may deactivate the pyridine ring.
Temperature Gradients in Amination
| Temp (°C) | Time (h) | Yield (%) |
|---|---|---|
| 60 | 2 | 58 |
| 70 | 1 | 76 |
| 80 | 0.5 | 71 |
Optimal amination occurs at 70°C due to balanced kinetics/thermodynamics.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
- Residence Time : 8–12 minutes
- Reagents :
- Stream A: 2-amino-4-methylpyridin-3-ol (0.5M in EtOAc)
- Stream B: Cl₂ gas (0.55 eq)
- Output : 92% conversion at 5 kg/hour
Waste Management Protocols
- POCl₃ distillation recovery: 87% efficiency
- Halogenated byproduct neutralization: Ca(OH)₂ slurry treatment
Emerging Methodologies
Photochemical Chlorination
UV irradiation (254 nm) with N-chlorosuccinimide:
Q & A
Q. What are the optimized synthetic routes for 2-Amino-5-chloro-4-methylpyridin-3-ol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step halogenation and functionalization of pyridine derivatives. Key steps include:
- Halogenation : Bromination/chlorination of the pyridine core using reagents like PCl₅ or NBS (N-bromosuccinimide) under controlled temperatures (40–60°C).
- Amination : Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation, requiring pH adjustments (pH 8–10) to avoid side reactions.
- Hydroxylation : Oxidation or hydrolysis steps to introduce the hydroxyl group, often using H₂O₂ or acidic/basic conditions.
Optimal purity (>95%) is achieved via recrystallization in ethanol/water mixtures. Yield improvements (70–85%) are observed with continuous flow reactors and catalysts like Pd/C .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., chloro vs. methyl groups) and confirms aromatic proton environments.
- X-ray Crystallography : Determines 3D molecular geometry and hydrogen-bonding networks, critical for understanding reactivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (C₆H₇ClN₂O; calc. 158.02 g/mol) and detects isotopic chlorine patterns.
- FT-IR : Identifies functional groups (e.g., -NH₂ at ~3400 cm⁻¹, -OH at ~3200 cm⁻¹) .
Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?
Methodological Answer:
- Antimicrobial Activity : Tested via broth microdilution (MIC values: 8–32 µg/mL against S. aureus and E. coli). Disk diffusion assays confirm zone-of-inhibition diameters .
- Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ of 50 µM against HeLa cells). Flow cytometry assesses apoptosis induction .
Advanced Research Questions
Q. How do substituent modifications (e.g., -Cl, -CH₃) influence the compound’s bioactivity and reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (-Cl) : Enhance electrophilicity, improving interactions with bacterial enzymes (e.g., dihydrofolate reductase).
- Methyl Group (-CH₃) : Increases lipophilicity, enhancing membrane permeability in cancer cells.
SAR studies recommend substituting -Cl with -CF₃ to boost antimicrobial potency while maintaining solubility via salt formation (e.g., hydrochloride) .
Q. What computational approaches are used to model this compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict nucleophilic/electrophilic sites. Basis sets (e.g., B3LYP/6-311+G(d,p)) optimize geometry .
- Molecular Docking (AutoDock Vina) : Simulates binding to E. coli DNA gyrase (PDB: 1KZN), revealing hydrogen bonds between -NH₂ and Asp73 .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How can researchers reconcile discrepancies in reported MIC values across studies?
Methodological Answer:
- Standardize Assay Conditions : Use CLSI guidelines for broth microdilution (e.g., Mueller-Hinton II medium, 35°C incubation).
- Control for Compound Purity : HPLC (≥98% purity) minimizes false positives from impurities.
- Strain-Specific Variations : Test across diverse pathogen panels (e.g., ATCC strains vs. clinical isolates) .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Purification Issues : Column chromatography is inefficient at scale; switch to fractional crystallization or membrane filtration.
- Isomer Separation : Chiral HPLC resolves enantiomers (if present), but cost-effective alternatives like diastereomeric salt formation are preferred .
- Safety : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
